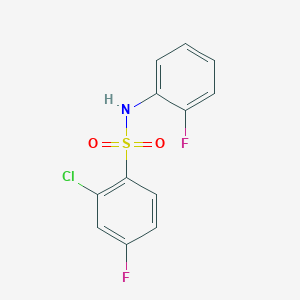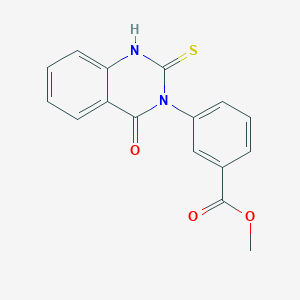![molecular formula C20H21Cl2N3OS B10969422 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10969422.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and an ethylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the triazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethylphenyl Ether Moiety: The final step involves the etherification of the intermediate with 4-ethylphenol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity, while the ethylphenyl ether moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER is unique due to its combination of a triazole ring, dichlorobenzyl group, and ethylphenyl ether moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H21Cl2N3OS |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C20H21Cl2N3OS/c1-4-14-5-8-16(9-6-14)26-13(2)19-23-24-20(25(19)3)27-12-15-7-10-17(21)18(22)11-15/h5-11,13H,4,12H2,1-3H3 |
InChI Key |
SBROCGLBPNAGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969348.png)
![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969358.png)
![[5-(3-bromophenyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969359.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969370.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)

![N-(5-chloropyridin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969380.png)
![4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10969382.png)

![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
![methyl {[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10969399.png)

